tBuXphos-Pd-G3 GT capsule

Description

Historical Development and Evolution of Buchwald Precatalysts

The evolution of Buchwald precatalysts has been driven by the need for increasingly robust, versatile, and user-friendly palladium sources. sigmaaldrich.com Traditional palladium sources often required in-situ activation, which could be inefficient and lead to poorly defined active catalytic species. sigmaaldrich-jp.com The Buchwald group has developed successive generations of precatalysts to address these challenges. nih.gov

First-Generation (G1): These precatalysts facilitated the easier generation of the active Pd(0) species, typically requiring deprotonation with a base. sigmaaldrich-jp.com

Second-Generation (G2): The G2 precatalysts incorporated a biphenyl-based ligand scaffold, allowing for the generation of the active catalyst at room temperature with weaker bases like phosphates or carbonates. sigmaaldrich-jp.comsigmaaldrich.com

Third-Generation (G3): A significant breakthrough was the replacement of the chloride ligand with a non-coordinating methanesulfonate (B1217627) (OMs) anion. sigmaaldrich-jp.com This modification resulted in G3 precatalysts that are more versatile, accommodating a wider range of bulky ligands and exhibiting enhanced stability in solution. sigmaaldrich.com

Later Generations (G4, G5, etc.): Subsequent generations have aimed to address minor issues, such as the formation of carbazole (B46965) byproducts during G3 activation, by modifying the aminobiphenyl scaffold. sigmaaldrich-jp.com

This progression has led to catalysts that are not only highly active but also air- and moisture-stable, with good solubility in common organic solvents, simplifying their handling and application in a laboratory setting. sigmaaldrich-jp.comchemicalbook.in

Distinctive Features of tBuXPhos-Pd-G3 within the Third-Generation Buchwald Precatalyst Family

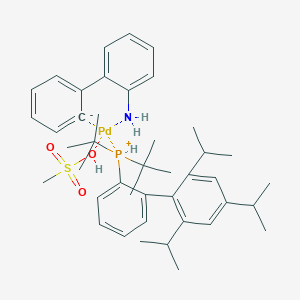

tBuXPhos-Pd-G3, or [(2-di-tert-butylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl)] palladium(II) methanesulfonate, is a prominent member of the G3 family. Its distinctive features contribute to its exceptional performance:

Bulky and Electron-Rich Ligand: The tBuXPhos ligand is a biarylphosphine with a bulky di-tert-butylphosphino group and a triisopropylbiphenyl (B8623147) backbone. This steric bulk is crucial for promoting the reductive elimination step in the catalytic cycle and stabilizing the active monoligated Pd(0) species. nih.govnih.gov

Methanesulfonate Ligand: The presence of the methanesulfonate anion, a key feature of G3 precatalysts, facilitates the clean and quantitative generation of the active Pd(0) catalyst upon activation with a base. sigmaaldrich.com

Enhanced Stability and Solubility: Like other G3 precatalysts, tBuXPhos-Pd-G3 is air-, moisture-, and thermally stable, and it dissolves well in a variety of common organic solvents. sigmaaldrich.comchemicalbook.in This leads to a long solution lifetime and allows for lower catalyst loadings and shorter reaction times. sigmaaldrich.comamerigoscientific.com

Broad Reaction Scope: It is a highly effective catalyst for numerous cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and cyanation reactions. sigmaaldrich.comscientificlabs.co.uk It has been successfully used in the α-arylation of esters and the synthesis of complex heterocyclic molecules. scientificlabs.co.uk

Conceptual Framework of Encapsulated Catalytic Systems and their Significance in Organometallic Chemistry

Encapsulation technology represents a significant innovation in catalysis, addressing common challenges associated with homogeneous catalysts, such as product contamination with residual metal and catalyst recovery. sigmaaldrich.com The tBuXphos-Pd-G3 GT capsule is an example of this approach.

The core concept involves immobilizing the catalyst within a protective matrix. sigmaaldrich.com In the case of some encapsulated systems, this is a highly cross-linked polyurea matrix. sigmaaldrich.com This encapsulation offers several advantages:

Ease of Handling and Dosing: The capsule form allows for convenient and precise dosing of the catalyst, avoiding the need to weigh small quantities of a potent, and often expensive, powdered solid.

Reduced Contamination: Encapsulation can minimize the leaching of the metal catalyst into the reaction product, simplifying purification and reducing heavy metal contamination in final products and waste streams. sigmaaldrich.comtandfonline.com

Enhanced Stability and Recyclability: The matrix can protect the catalyst from degradation, potentially increasing its stability and allowing for easier recovery and reuse in some applications. tandfonline.comresearchgate.net

In organometallic chemistry, where catalysts are often complex and sensitive, encapsulation provides a practical solution to improve their utility, particularly in industrial and pharmaceutical applications where purity, cost-effectiveness, and process efficiency are critical. tandfonline.comacs.org

| Feature | Description | Reference |

| Catalyst Name | This compound | |

| Precatalyst Generation | Third Generation (G3) Buchwald Precatalyst | sigmaaldrich.com |

| Molecular Formula | C42H58NO3PPdS | |

| Molecular Weight | 794.37 g/mol | |

| Form | Capsule | |

| Key Ligand | tBuXPhos (2-di-tert-butylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) | |

| Counterion | Methanesulfonate (OMs) |

Properties

Molecular Formula |

C42H60NO3PPdS |

|---|---|

Molecular Weight |

796.4 g/mol |

IUPAC Name |

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium;2-phenylaniline |

InChI |

InChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;/p+1 |

InChI Key |

IKNBBVYTGIKLPA-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Origin of Product |

United States |

Mechanistic Elucidation of Tbuxphos Pd G3 Catalysis

Activation Pathways and Formation of the Active Palladium(0) Catalytic Species

The efficacy of tBuXPhos-Pd-G3 stems from its clean and efficient generation of the active monoligated palladium(0) species, L-Pd(0), which is the key intermediate in the catalytic cycle. nih.govacs.org This activation process is crucial as it dictates the concentration of the active catalyst in the reaction mixture and minimizes the formation of undesirable side products. sinocompound.com

The tBuXPhos-Pd-G3 precatalyst features a methanesulfonate (B1217627) (mesylate) anion. This labile, non-coordinating anion plays a critical role in the precatalyst's stability and activation. The mesylate group enhances the thermal stability of the complex and allows for convenient handling under ambient conditions. During the activation process, the mesylate anion is readily displaced, facilitating the subsequent steps that lead to the formation of the active Pd(0) species.

The primary activation pathway for tBuXPhos-Pd-G3 involves a base-induced reductive elimination. This process is initiated by the deprotonation of the 2'-amino-1,1'-biphenyl moiety of the precatalyst by a base. This deprotonation forms a palladium-amido intermediate. Subsequently, this intermediate undergoes reductive elimination to yield the highly reactive, monoligated L-Pd(0) species, along with carbazole (B46965) and the methanesulfonate salt. This streamlined activation does not require external reducing agents and ensures a rapid entry into the catalytic cycle.

Role of the Precatalyst-Associated Labile Anion (e.g., Mesylate)

Fundamental Steps of the Catalytic Cycle: Oxidative Addition, Transmetalation, and Reductive Elimination

Once the active L-Pd(0) species is formed, it participates in the canonical steps of a cross-coupling catalytic cycle. nih.gov The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (or pseudohalide) to the L-Pd(0) complex. nih.gov This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. nih.gov The electron-rich nature of the tBuXPhos ligand enhances the electron density on the palladium center, which in turn facilitates a rapid rate of oxidative addition, even with less reactive electrophiles like aryl chlorides. nih.gov

Transmetalation: Following oxidative addition, the transmetalation step occurs. In this process, the nucleophilic coupling partner displaces the halide from the palladium(II) center. nih.gov The steric bulk of the tBuXPhos ligand promotes the formation of low-coordinate L1Pd complexes, which allows for the efficient approach of the nucleophile to the metal center. nih.gov The nature of the electrophile's leaving group can also influence this step; for instance, triflates can dissociate to create a cationic palladium complex, which accelerates transmetalation. nih.gov

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. Here, the two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the active L-Pd(0) species, which can then re-enter the catalytic cycle. nih.govub.edu The bulky and electron-donating properties of the tBuXPhos ligand are known to promote this step, even in challenging cases. matthey.com

Influence of Ligand Sterics and Electronics on Reaction Kinetics and Selectivity

The steric and electronic properties of the phosphine (B1218219) ligand are paramount in dictating the efficiency and selectivity of the catalytic system. nih.govlibretexts.org The tBuXPhos ligand is a prime example of how these properties can be finely tuned to achieve optimal catalytic performance.

The tBuXPhos ligand is a member of the biaryl monophosphine class of ligands, characterized by a biphenyl (B1667301) backbone. nih.gov This architecture imparts several key features:

Steric Bulk: The presence of a bulky di-tert-butylphosphino group and tri-isopropylphenyl groups creates significant steric hindrance around the palladium center. This steric bulk favors the formation of monoligated palladium complexes (L1Pd), which are highly reactive and coordinatively unsaturated. nih.govnih.gov This is a crucial factor in promoting both oxidative addition and reductive elimination. nih.gov

Electron-Donating Ability: The alkyl groups on the phosphorus atom make tBuXPhos a strong electron-donating ligand. nih.gov This increases the electron density on the palladium atom, which enhances its reactivity in the oxidative addition step. nih.gov

Bite Angle and Flexibility: The geometry of the biaryl phosphine ligand, including its bite angle, influences the stability of various intermediates in the catalytic cycle and can impact the rate of reductive elimination. libretexts.org

The effectiveness of tBuXPhos can be understood by comparing it with other commonly used biaryl phosphine ligands like XPhos and BrettPhos.

| Ligand | Key Structural Features | Impact on Catalysis |

| tBuXPhos | Di-tert-butylphosphino group, tri-isopropylphenyl group. | Highly effective for a broad range of cross-coupling reactions, including those requiring challenging reductive elimination steps. matthey.comresearchgate.net Its significant steric bulk and strong electron-donating character promote the formation of active monoligated species. nih.govnih.gov |

| XPhos | Dicyclohexylphosphino group, tri-isopropylphenyl group. researchgate.net | Also a highly general and effective ligand. nih.gov The cyclohexyl groups provide significant bulk, similar to the tert-butyl groups of tBuXPhos, leading to high catalytic activity in many cross-coupling reactions. nih.gov |

| BrettPhos | Di-tert-butylphosphino group, dimethoxyphenyl groups. | The methoxy (B1213986) groups on the lower aryl ring of BrettPhos provide different electronic tuning compared to the isopropyl groups of tBuXPhos. In some specific C-N coupling reactions, BrettPhos has shown superior performance to tBuXPhos, highlighting the subtle but significant impact of ligand electronics. |

Interactive Data Table: Ligand Comparison

This table summarizes the general characteristics and applications of tBuXPhos in comparison to other biaryl phosphine ligands.

Effects of the tBuXPhos Ligand Architecture on Palladium Coordination

Theoretical and Computational Investigations of Reaction Pathways and Transition States

The catalytic cycle of palladium precatalysts like tBuXPhos-Pd-G3 is intricate, involving several key steps such as oxidative addition, transmetalation, and reductive elimination. Theoretical and computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping out the energetic landscapes of these reactions, identifying key intermediates, and characterizing the transition states that govern the reaction kinetics.

A central theme emerging from computational studies is the pivotal role of monoligated, 12-electron palladium(0) species, L1Pd(0), as the active catalyst. acs.org For bulky phosphine ligands such as tBuXPhos, kinetic, mechanistic, and computational studies indicate that even if a bis-ligated L2Pd(0) complex is formed, it readily loses a ligand to generate the more reactive L1Pd(0) species. acs.orgnih.gov DFT studies have shown that for bulky ligands, the transition state for oxidative addition to a 14-electron L2Pd(0) complex has significantly higher free energy than the transition state involving the 12-electron L1Pd(0) species. acs.org In some cases, the L2Pd transition state does not even exist. acs.org

The oxidative addition of an aryl halide (Ar-X) to the L1Pd(0) complex proceeds through a three-coordinate transition state to form a T-shaped L1Pd(II)(Ar)X intermediate. acs.org This intermediate is often stabilized by a weak agostic interaction between the palladium center and a C-H bond on the ligand. acs.org DFT calculations on related systems have been used to investigate the subsequent steps. For example, in a tandem Suzuki-Miyaura/allylic substitution reaction catalyzed by a tBuXPhos-Pd system, computational analysis located the concerted transition states for the formation of a [(tBuXPhos)Pd(π-allyl)] complex. ub.edu These calculations help to postulate the most likely reaction mechanism by comparing the energy barriers of different potential pathways. ub.edu

Computational models also shed light on the reductive elimination step, which is often rate-determining. This step is generally favored from a three-coordinate Pd(II) complex. nih.gov The bulky biarylphosphine ligand not only facilitates the initial oxidative addition but also promotes the final reductive elimination to regenerate the active Pd(0) catalyst.

Table 1: Key Findings from Computational Studies on Related Pd-Phosphine Systems

| Mechanistic Step | Key Computational Finding | Significance | Supporting Evidence |

|---|---|---|---|

| Catalyst Activation | Oxidative addition preferentially occurs via a 12-electron L1Pd(0) species for bulky ligands. | The L1Pd(0) pathway is energetically more favorable than the L2Pd(0) pathway. | DFT calculations show a lower free energy transition state for the L1Pd(0) route. acs.org |

| Oxidative Addition | Forms a T-shaped L1Pd(Ar)X intermediate, often with agostic stabilization. | This structure is a key intermediate in the catalytic cycle. | Characterized in computational studies and supported by experimental isolation of related complexes. acs.orgub.edu |

| Reductive Elimination | Proceeds more rapidly from three-coordinate Pd(II) species. | The bulky ligand promotes the formation of the necessary three-coordinate intermediate. | Kinetic studies show an inverse dependence on ligand concentration. nih.gov |

Solvent-Dependent Isomerization of the Precatalyst and its Mechanistic Implications

In nonpolar solvents, the precatalyst tends to favor a structure where the π-system of the tBuXPhos ligand's aromatic ring coordinates with the palladium center. This π-coordination enhances the stability of the precatalyst. Conversely, in more polar solvents, the equilibrium can shift towards a species with monodentate P-coordination, where the mesylate (OMs⁻) counterion may remain uncoordinated.

Research on the closely related XPhos-Pd-G3 system, studied by NMR spectroscopy and X-ray crystallography, provides detailed insight into this phenomenon. This study revealed a solvent-dependent isomerization, and the structures of two different isomers were determined. nih.govresearchgate.net It was noted that the dissociation of the mesylate anion, associated with the formation of additional bonds between the Pd(II) ion and the bulky phosphine ligand, had been previously reported for tBuXPhos-Pd-G3. researchgate.net This suggests that in solution, the precatalyst does not exist as a single, static structure but rather as a dynamic equilibrium of isomers.

Table 2: Solvent Effects on tBuXPhos-Pd-G3 Isomerization

| Solvent Polarity | Predominant Coordination Mode | Structural Feature | Implication for Catalysis |

|---|---|---|---|

| Nonpolar | π-Coordination | The aromatic ring of the tBuXPhos ligand interacts with the palladium center. | Enhanced precatalyst stability. |

| Polar | Monodentate P-Coordination | The phosphine is bound through the phosphorus atom, and the mesylate counterion is less coordinated. | Can facilitate faster activation to the catalytically active Pd(0) species. researchgate.net |

Applications of Tbuxphos Pd G3 in Complex Organic Synthesis

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is a cornerstone of pharmaceutical and materials science research. The tBuXphos-Pd-G3 catalyst has demonstrated significant efficacy in forging these critical linkages, particularly C-N and C-O bonds.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds, is a primary application for the tBuXphos-Pd-G3 catalyst. colonialmetals.comchemicalbook.com This methodology is fundamental for the synthesis of aryl amines and their derivatives, which are prevalent in a vast array of biologically active compounds and functional materials.

The tBuXphos-Pd-G3 catalyst, often used in conjunction with the free tBuXPhos ligand, has proven effective for the N-arylation of both primary and secondary amines with various aryl halides and sulfonates. Research has demonstrated its utility in non-traditional, green solvents like rapeseed oil, showcasing the catalyst system's robustness. In these conditions, moderate to good yields were achieved for challenging substrates. For instance, the coupling of 4-tert-butyl-aniline (a primary amine) with 1-bromo-4-fluorobenzene (B142099) resulted in a 50% yield, while the reaction of diphenylamine (B1679370) (a secondary amine) with 4-chloro-benzonitrile yielded 62% of the desired product. alfa-chemistry.com The system shows broad applicability, facilitating reactions with both electron-rich and electron-deficient aryl halides, achieving nearly quantitative yields for secondary anilines in many cases. alfa-chemistry.com

| Aryl Halide/Sulfonate | Amine | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 4-tert-Butylaniline | 4-tert-Butyl-N-(4-fluorophenyl)aniline | 50 | tBuXPhos Pd G3 (2 mol%), tBuXPhos (2 mol%), K₂CO₃, Rapeseed Oil, 110°C, 24h |

| 4-Chloro-benzonitrile | Diphenylamine | 4-(Diphenylamino)benzonitrile | 62 | |

| 1-Bromo-4-(trifluoromethyl)benzene | Diphenylamine | N,N-Diphenyl-4-(trifluoromethyl)aniline | 55 | |

| 4-Bromotoluene | Aniline | 4-Methyl-N-phenylaniline | 99 |

The application of tBuXphos-Pd-G3 extends to the synthesis of more complex nitrogen-containing structures. The tBuXPhos ligand has been successfully employed in the palladium-catalyzed C-N cross-coupling of sulfinamides with aryl halides. chemicalbook.com

Furthermore, the catalyst is highly effective for the N-arylation of a variety of nitrogen-containing heterocycles. It is frequently cited for its role in synthesizing 4-cyano-7-azaindole (B1339843) from 4-chloro-7-azaindole (B22810). chemicalbook.comchemicalbook.comscientificlabs.co.uk Studies have also shown that catalytic systems based on the tBuXPhos ligand can achieve the N-arylation of indoles and pyrroles with good to excellent yields (65-91%). alfa-chemistry.comresearchgate.net

The arylation of imidazoles and triazoles, which are often considered challenging substrates and potential catalyst poisons, can be achieved using Buchwald biarylphosphine ligand systems. nih.gov Research comparing a surrogate ligand to a catalyst system based on tBuXPhos demonstrated that the N-arylation of 4-methylimidazole (B133652) and 1,2,3-triazole proceeds effectively, underscoring the importance of using a precatalyst like the G3 version to ensure high and reproducible yields. nih.gov For example, the reaction of 4-methylimidazole with bromobenzene (B47551) using a Pd/tBuXPhos system yielded the N1-arylated product with 96% selectivity. nih.gov Similarly, the arylation of a triazole fragment has been accomplished using a tBuXPhos Pd G3 precatalyst.

| Aryl Halide | Heterocycle | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Bromobenzene | 4-Methylimidazole | 1-Phenyl-4-methyl-1H-imidazole | 96 | Pd₂(dba)₃, tBuXPhos, K₃PO₄, Toluene/Dioxane, 130°C, 6h |

| Bromobenzene | 1,2,3-Triazole | 2-Phenyl-2H-1,2,3-triazole | 89 | Pd₂(dba)₃, tBuXPhos, K₃PO₄, Toluene/tBuOH, 120°C, 8h |

There is a significant drive towards developing more sustainable chemical processes, and the tBuXphos-Pd-G3 catalyst has been adapted for use in such systems. It has been successfully used for mild, palladium-catalyzed cyanation of heteroaryl halides in aqueous media. chemicalbook.comchemicalbook.com In the context of DNA-encoded library synthesis, tBuXphos-Pd-G3 has been employed for the coupling of aryl halides with amines in aqueous sodium hydroxide (B78521) solutions, demonstrating its compatibility with water. nih.gov Research has also highlighted an efficient catalytic system for the Buchwald-Hartwig reaction in an aqueous micellar medium by combining the tBuXPhos ligand with a palladium precatalyst. researchgate.net

The catalyst is also available in a form that lends itself to heterogeneous applications. The tBuXphos-Pd-G3 GT capsule is complemented by a "ChemBeads" format, where the catalyst is coated onto glass beads. sigmaaldrich.com This solid-supported version offers improved flowability and uniformity, which is ideal for high-throughput, automated solid dispensing. This format represents a practical approach to immobilizing the catalyst, a key strategy in developing heterogeneous catalytic systems that allow for easier separation of the catalyst from the reaction mixture.

While C-N coupling is its most prominent application, the tBuXphos-Pd-G3 catalyst system is also capable of facilitating the formation of carbon-oxygen bonds, a crucial transformation for synthesizing diaryl ethers and aryl alkyl ethers found in many natural products and pharmaceuticals.

The tBuXphos ligand system has been applied to the O-arylation of various alcohol substrates. In one study, a catalyst system composed of tBuXPhos Pd G3 and additional tBuXPhos ligand was used for the coupling of 4-chlorobenzonitrile (B146240) with phenol, affording the corresponding aryl ether in a 56% yield. alfa-chemistry.com

Significantly, the tBuXPhos ligand enables the palladium-catalyzed rapid methoxylation and deuteriomethoxylation of bromo-chalcones, providing a direct method for introducing methoxy (B1213986) and labeled methoxy groups. chemicalbook.com However, the choice of ligand and conditions is critical for successful C-O coupling. In a study focused on the rapid C-O coupling of fluorinated alcohols, a system using the tBuXPhos ligand with a Pd₂(dba)₃ precatalyst did not yield any product, whereas the related but bulkier tBuBrettPhos ligand in a G3 precatalyst form was successful. acs.org This highlights that while the tBuXPhos framework is competent for C-O coupling, specific applications may require fine-tuning of the catalyst structure and reaction parameters.

| Aryl Halide | Alcohol | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 4-Chlorobenzonitrile | Phenol | 4-Phenoxybenzonitrile | 56 | tBuXPhos Pd G3 (2 mol%), tBuXPhos (2 mol%), K₂CO₃, Rapeseed Oil, 110°C, 24h |

Palladium-Catalyzed Carbon-Oxygen Cross-Coupling Reactions

Synthesis of Fluorinated Alkyl Aryl Ethers

The formation of carbon-oxygen (C–O) bonds to create fluorinated alkyl aryl ethers is critical for producing molecules used in medicinal chemistry and agrochemistry, as fluorine can enhance properties like metabolic stability and lipophilicity. While palladium-catalyzed cross-coupling is a key method for this synthesis, the specific choice of ligand and precatalyst is crucial for success.

In studies focused on the C–O coupling of (hetero)aryl bromides with fluorinated alcohols, various palladium catalysts have been screened to optimize reaction conditions. One study reported a highly effective protocol using the commercially available precatalyst tBuBrettPhos Pd G3 with cesium carbonate (Cs₂CO₃) as a mild base in toluene, which showed excellent functional group tolerance and short reaction times. chemrxiv.org During the optimization of this reaction, other ligands were tested. The use of the tBuXPhos ligand with Pd₂(dba)₃ under similar conditions did not yield the desired fluorinated alkyl aryl ether product, highlighting the specific catalytic requirements of this transformation. chemrxiv.org

General conditions for C-O coupling reactions with similar third-generation precatalysts are summarized below.

| Parameter | Typical Conditions |

| Catalyst Loading | 1–5 mol% |

| Temperature | 80–110°C |

| Representative Yields | 50–91% |

| Substrate Scope | Phenols, fluorinated alcohols |

This table presents typical data for C-O cross-coupling reactions facilitated by third-generation Buchwald precatalysts. Current time information in Bangalore, IN.

Palladium-Catalyzed Carbon-Sulfur Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of thiols with aromatic electrophiles stands as a reliable method for synthesizing aryl thioethers, which are significant structural motifs in agricultural and pharmaceutical compounds. Research has demonstrated that catalysts supported by monophosphine ligands, such as tBuXPhos, can achieve highly effective C–S bond formation, challenging the conventional wisdom that favored bulkier, chelating bisphosphine ligands.

The use of a precatalyst derived from the tBuXPhos ligand has been shown to produce the desired aryl thioether product in exceptionally high yields, even at room temperature. This increased reactivity allows for the use of soluble bases and accommodates base-sensitive substrates. The methodology demonstrates good tolerance for a variety of functional groups on both the thiol and the aryl bromide coupling partners.

Key Research Findings in C-S Cross-Coupling:

| Catalyst System | Temperature | Yield | Key Observation |

|---|---|---|---|

| Precatalyst with tBuXPhos ligand | Room Temp. | 100% | Monophosphine ligand showed superior activity. |

This interactive table summarizes findings from a study on Pd-catalyzed C-S cross-coupling reactions.

The scope of the reaction is broad, successfully coupling both electron-rich and electron-deficient thiols, as well as various aliphatic thiols, with aryl or heteroaryl bromides in high yields.

Carbon-Carbon Bond Forming Reactions

The tBuXphos-Pd-G3 catalyst is exceptionally versatile and widely employed in a variety of carbon-carbon (C-C) bond-forming reactions, which are fundamental to the construction of complex organic molecules. nih.gov

Buchwald-Hartwig Cross-Coupling Reactions

While the Buchwald-Hartwig reaction is primarily known for carbon-nitrogen (C-N) bond formation, the tBuXphos-Pd-G3 catalyst is an exemplary reagent for this transformation. acs.orgmit.eduCurrent time information in Bangalore, IN.doi.org Its efficiency allows for lower catalyst loadings (0.1-1.0 mol%), shorter reaction times, and operation under mild temperatures (25-100°C), accommodating a wide range of primary and secondary amines and heterocycles with yields often ranging from 55-99%. Current time information in Bangalore, IN.

Suzuki-Miyaura, Heck, Hiyama, Negishi, and Sonogashira Coupling Reactions

The tBuXphos-Pd-G3 catalyst demonstrates broad utility across a spectrum of named C-C cross-coupling reactions. acs.orgmit.edu This versatility makes it a valuable tool for synthetic chemists to create C-C bonds using various organometallic reagents and coupling partners.

Suzuki-Miyaura Coupling: This reaction, which couples organoboron compounds with organic halides, is effectively catalyzed by tBuXphos-Pd-G3. acs.orgCurrent time information in Bangalore, IN. Typical conditions involve catalyst loadings of 0.5-2.0 mol% at temperatures between 25-80°C, achieving high yields of 85-99%. Current time information in Bangalore, IN. The catalyst has been cited in patent literature for its use in Suzuki-Miyaura reactions. osti.gov

Heck, Hiyama, Negishi, and Sonogashira Couplings: The catalyst is also well-suited for these important transformations, which involve coupling with alkenes, organosilicon compounds, organozinc compounds, and terminal alkynes, respectively. acs.orgmit.edu

Alpha-Arylation of Activated Methylene Compounds (e.g., Acetate (B1210297) Esters)

The tBuXphos-Pd-G3 catalyst is effective for the α-arylation of carbonyl compounds, a key reaction for creating C-C bonds at the α-position of a carbonyl group. Specifically, it has been successfully used for the α-arylation of acetate esters, with the reaction proceeding efficiently at room temperature. mit.edu

Polymerization Reactions (e.g., Terminal Acetylene (B1199291) Polymerization)

Step-growth polymerization using cross-coupling reactions is a powerful method for synthesizing conjugated polymers, which are important in materials science. Reactions like the Sonogashira and Suzuki couplings can be applied iteratively to build polymer chains.

The Sonogashira coupling, which joins terminal alkynes with aryl halides, is used to synthesize poly(phenylene ethynylene)s. researchgate.netnih.gov Given that tBuXphos-Pd-G3 is a highly effective catalyst for the fundamental Sonogashira reaction, it is a suitable candidate for facilitating this type of polymerization. researchgate.netresearchgate.net Similarly, Suzuki polymerization is a common method for creating conjugated polymers like polyfluorenes. rsc.org While specific literature detailing the use of the this compound for terminal acetylene polymerization is sparse, its documented high performance in the underlying cross-coupling reactions strongly supports its applicability in these polymerization methods. doi.orgosti.gov

Catalytic Performance and Optimization Strategies for Tbuxphos Pd G3 Systems

Impact of Catalyst Loading and Reaction Time on Process Efficiency

A key advantage of the tBuXphos-Pd-G3 system is its ability to achieve high yields with significantly lower catalyst loadings and shorter reaction times compared to earlier generation catalysts. scientificlabs.co.uk This enhanced efficiency makes processes more economical and simplifies product purification by reducing residual palladium contamination.

In Buchwald-Hartwig amination reactions, catalyst loadings can often be reduced to the 0.1-1.0 mol% range, a substantial improvement over the 5-10 mol% typically required with traditional systems. For instance, in a telescoped transaminase-Buchwald-Hartwig amination cascade, a 5 mol% loading of tBuXPhos-Pd-G3 was sufficient to achieve nearly 80% conversion. nih.govresearchgate.net Research has also demonstrated the catalyst's utility in other transformations, such as the cyanation of 4-chloro-7-azaindole (B22810) and the α-arylation of acetate (B1210297) esters at room temperature, highlighting its broad applicability. scientificlabs.co.uk

The scalability of reactions using this catalyst has been successfully demonstrated. In one example of a C-O cross-coupling reaction for an intermediate synthesis, the catalyst loading was reduced to 0.5 mol% on a gram-scale without a negative impact on the isolated product yield. acs.org The efficiency of tBuXphos-Pd-G3 is also evident in its ability to drive reactions to completion in shorter timeframes. scientificlabs.co.uk For example, in the palladium-catalyzed C-O coupling of fluorinated alcohols, the tBuBrettPhos Pd G3 system, a related Buchwald precatalyst, enabled short reaction times, a critical factor for applications like ¹⁸F-labeling. acs.org

| Reaction Type | Substrates | Catalyst Loading (mol%) | Reaction Time (h) | Yield/Conversion |

| Buchwald-Hartwig Amination | rac-1-phenylethanamine and bromobenzene (B47551) | 5 | 24 | ~80% Conversion |

| C-O Cross-Coupling | 3-bromobenzaldehyde and 2,2,3,3-tetrafluoropropanol | 0.5 | Not Specified | High Yield (Gram-scale) |

| Cyanation | 4-chloro-7-azaindole | 2.5 | 18 | Not Specified |

This table summarizes data from studies demonstrating the effect of catalyst loading on reaction outcomes. nih.govacs.orgresearchgate.net

Optimization of Reaction Conditions: Choice of Base and Solvent Systems

The choice of base and solvent is critical for optimizing the performance of the tBuXphos-Pd-G3 catalytic system. The catalyst is compatible with a wide range of conditions, including mild bases and various organic solvents, which expands its applicability to sensitive substrates.

Base Selection: In Buchwald-Hartwig aminations, strong, non-nucleophilic bases are commonly employed. Sodium t-butoxide (NaOtBu) is a frequent choice. nih.govresearchgate.net However, the optimal base can be reaction-dependent. For the C-O cross-coupling of (hetero)aryl bromides with fluorinated alcohols using the related tBuBrettPhos Pd G3, cesium carbonate (Cs₂CO₃) provided superior results compared to sodium or potassium carbonate, while potassium phosphate (B84403) (K₃PO₄) was also effective. acs.org For C-S cross-coupling reactions, soluble organic bases like triethylamine (B128534) or strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) have been used successfully with related monophosphine ligand systems. nih.gov In high-throughput experimentation (HTE) settings for C-N coupling, soluble organic bases such as MTBD, BTMG, and P2Et have been identified as effective. mit.edu

Solvent Systems: tBuXphos-Pd-G3 is highly soluble in a broad array of common organic solvents. scientificlabs.co.uk Toluene is a frequently used solvent for Buchwald-Hartwig and C-O coupling reactions. nih.govacs.org For substrates with poor solubility, tetrahydrofuran (B95107) (THF) can be an effective solvent or co-solvent. nih.gov In some C-S coupling reactions, tert-butanol (B103910) was found to be the optimal solvent at low catalyst loadings. nih.gov For HTE applications, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are common due to their ability to dissolve a wide range of reactants. mit.edu Interestingly, studies have also explored unconventional solvent systems. For example, Buchwald-Hartwig aminations have been successfully performed in lipids, such as rapeseed oil, where the choice of lipid and the presence of impurities were found to significantly influence reaction yields. acs.orguit.no

| Reaction Type | Optimal Base | Optimal Solvent | Reference |

| Telescoped TA-BHA | NaOtBu | Toluene | nih.gov |

| C-O Cross-Coupling | Cs₂CO₃ or K₃PO₄ | Toluene | acs.org |

| C-S Cross-Coupling | LHMDS or Triethylamine | tert-Butanol or THF | nih.gov |

| HTE C-N Coupling | MTBD, BTMG, or P2Et | DMSO | mit.edu |

| Buchwald-Hartwig Amination | Not specified | Rapeseed Oil | acs.orguit.no |

This table presents optimized bases and solvents for various reactions catalyzed by tBuXPhos-Pd-G3 or closely related systems.

Comparative Analysis of tBuXPhos-Pd-G3 with Other Palladium Precatalysts and Ligand Systems

The efficacy of tBuXphos-Pd-G3 is best understood when compared to other catalytic systems. As a third-generation (G3) precatalyst, it offers significant advantages over earlier generations and other ligand systems in specific applications.

One key comparison is between the G3 precatalyst and catalyst systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and the tBuXphos ligand. In the Buchwald-Hartwig amination of 3,5-bis(trifluoromethyl)bromobenzene (B1265498) with 4-methoxyaniline, using Pd₂(dba)₃ with the tBuXphos ligand resulted in a 77% yield. uit.no Switching to the tBuXphos-Pd-G3 precatalyst under similar conditions improved the yield to quantitative (100%). uit.no This demonstrates the superior efficiency of the pre-formed G3 catalyst in generating the active catalytic species. uit.no

In a study on C-O cross-coupling with fluorinated alcohols, tBuXphos was tested alongside other Buchwald ligands like XPhos. acs.org While neither ligand produced the desired product under the initial screening conditions with a Pd₂(dba)₃ precursor, the use of the tBuBrettPhos-Pd-G3 precatalyst led to a 70% yield, highlighting the crucial role of the G3 precatalyst structure in facilitating challenging coupling reactions. acs.org

Similarly, in C-S coupling reactions, precatalysts based on biaryl monophosphine ligands were compared. While catalysts with other ligands gave limited yields, an optimized system using a tBuBrettPhos-G3 precatalyst achieved high yields, demonstrating its effectiveness in this transformation as well. nih.gov The choice of ligand is paramount; for instance, in a telescoped cascade reaction, the cheaper tBuXPhos-Pd-G3 provided good conversion (almost 80%), while the more expensive tBuBrettphos-Pd-G3 achieved complete conversion, offering a cost-versus-efficiency choice for optimization. nih.gov

Strategies for Minimizing Side Reactions and Enhancing Product Selectivity and Yield

While tBuXphos-Pd-G3 is highly efficient, optimizing conditions to minimize side reactions is crucial for maximizing product selectivity and yield. A potential issue with third-generation precatalysts is the formation of a carbazole (B46965) byproduct during the activation of the catalyst. This byproduct can sometimes interfere with the main catalytic cycle by consuming starting materials or complicating the purification process.

To address this, fourth-generation (G4) precatalysts were developed. These feature an N-methylated amino group on the biphenyl (B1667301) backbone, which generates N-methylcarbazole as a byproduct. This derivative is often less problematic, thereby maintaining high catalytic activity while reducing interference from the activation byproduct.

Another strategy involves the careful selection of reaction parameters. For example, in C-S coupling reactions, using monophosphine ligands instead of traditional chelating bisphosphine ligands can lead to more effective catalysis, as it was found that the displacement of the ligand by the thiol substrate was not necessarily predictive of catalytic performance. nih.gov

In reactions involving multiple potential coupling partners, ligand choice is critical to ensure selectivity. In a chemo-enzymatic cascade designed to produce chiral N-arylamines, the presence of a large excess of an amino acid (alanine) could potentially lead to a side reaction. However, by using a specific ligand (GPhos), coupling to the desired amine occurred with high conversion, while no undesired coupling to alanine (B10760859) was observed, demonstrating excellent selectivity. nih.gov This highlights that while tBuXPhos-Pd-G3 is a powerful general catalyst, highly specialized applications may benefit from screening alternative ligands to achieve the desired selectivity and minimize side products.

Catalyst Stability, Deactivation Pathways, and Regeneration Methodologies for Tbuxphos Pd G3

Mechanisms of Palladium Catalyst Deactivation in Cross-Coupling

The deactivation of palladium catalysts during a reaction cycle is a complex issue that can significantly diminish yield and efficiency. The primary pathways involve the catalyst entering non-productive states, degrading, or being inhibited by other components in the reaction mixture.

Ligand Dissociation and Palladium Aggregation/Sintering

The active species in many palladium-catalyzed reactions is a monoligated L₁Pd(0) complex. acs.org This species is typically formed from a precatalyst via the dissociation of a ligand from a bisligated L₂Pd(0) intermediate. acs.org While this dissociation is a necessary step for the catalytic cycle to proceed, complete loss of the phosphine (B1218219) ligand from the palladium center is a significant deactivation pathway.

Once the stabilizing, bulky tBuXphos ligand is lost, the resulting coordinatively unsaturated palladium atoms can aggregate into larger, insoluble palladium nanoparticles, commonly observed as "palladium black." sinocompound.com This process, known as sintering, leads to a dramatic loss in catalytic activity because the majority of the palladium atoms become inaccessible within the bulk of the particle, rather than being available as active sites in a homogeneous solution. The formation of palladium black can complicate product purification and represents an irreversible loss of the catalyst. sinocompound.com

Inhibition by Reaction Byproducts and Impurities (e.g., Thiolates, Sulfur, Water)

Catalyst "poisoning" by byproducts or trace impurities is a critical challenge. Sulfur-containing compounds are particularly notorious inhibitors of palladium catalysts. mdpi.com Thiols and thiolates bind strongly to late transition metals like palladium, which can lead to deactivation. nih.govamazonaws.com This can occur through the displacement of the primary phosphine ligand or the formation of the highly stable, off-cycle palladium-thiolate complexes mentioned previously. nih.govmdpi.com This strong binding is a primary reason why C-S cross-coupling reactions often require higher temperatures or specialized catalytic systems to achieve useful yields. nih.govamazonaws.com

Water can also play a role in catalyst deactivation, although G3 precatalysts are designed to have improved moisture tolerance. mdpi.com In some cases, water can facilitate the hydrolysis of reaction intermediates or the catalyst itself. Other nucleophilic species present in the reaction mixture can also compete with the desired substrate for coordination to the palladium center, potentially leading to inhibition. nih.gov Interestingly, in some systems, the inhibitory effect of thiols can be harnessed in a controlled, reversible manner to prevent unwanted side reactions, such as alkene isomerization, thereby enhancing selectivity. nih.govescholarship.org

Strategies for Enhancing Catalyst Stability through Advanced Design

To combat the deactivation mechanisms described above, significant research has focused on the rational design of both the precatalyst molecule and the environment in which it operates.

Precatalyst Structural Modifications for Improved Solution Longevity

The development of third-generation (G3) Buchwald precatalysts, such as tBuXPhos-Pd-G3, represents a major advance in catalyst stability. mdpi.com These precatalysts are Pd(II) complexes that exhibit exceptional air, moisture, and thermal stability, allowing for easier handling and storage. mdpi.comscientificlabs.com

Key features of the G3 design that contribute to stability include:

The Palladacycle Structure: The catalyst features a stable five- or six-membered ring where palladium is bonded to both a carbon and a heteroatom of the ligand framework. researchgate.net

Bulky Ligands: The tBuXPhos ligand is an electron-rich, sterically hindered dialkylbiaryl phosphine. This bulkiness stabilizes the monomeric L₁Pd(0) active species, discouraging the formation of inactive bis-ligated species and preventing aggregation. acs.org

Labile Counterion: The methanesulfonate (B1217627) (OMs) group in the G3 structure is a non-coordinating, electron-withdrawing ligand that facilitates the rapid and clean generation of the active Pd(0) catalyst under reaction conditions.

These modifications result in a precatalyst with a long life in solution, which provides a sustained, controlled release of the active L₁Pd(0) catalyst, minimizing the concentration of unstable, ligand-free palladium that could lead to aggregation. scientificlabs.com

Table 2: Comparison of Catalyst Generations and Stability Features

| Catalyst Generation | Typical Form | Key Feature | Stability Profile |

|---|---|---|---|

| In-situ generation | Pd(0) source + free ligand | Simple preparation | Prone to side reactions, ligand degradation, and Pd aggregation. sinocompound.com |

| First/Second Gen Precatalysts | Pd(II) palladacycles | Improved handling over in-situ methods | Can have limited solution stability. researchgate.net |

| Third Gen (G3) Precatalysts | Pd(II) palladacycle with OMs⁻ | Air, moisture, and thermally stable; improved solution longevity. | High stability and efficient, controlled activation to Pd(0). mdpi.comscientificlabs.com |

Encapsulation and Confinement Approaches (e.g., Core-Shell Structures, Polymer Supports)

While the "GT capsule" designation is not widely defined in academic literature, it points toward the advanced strategy of catalyst encapsulation or immobilization. This approach physically isolates the catalyst to enhance its stability, prevent deactivation, and facilitate its recovery and reuse.

Common encapsulation strategies include:

Core-Shell Structures: The palladium catalyst can be enclosed within a porous shell material. This shell protects the active core from bulk reaction components that could act as poisons. It also physically prevents the aggregation of individual catalyst particles, thereby averting sintering and deactivation.

Polymer Supports: The catalyst can be covalently bonded to or entrapped within a polymer matrix. This immobilization prevents the catalyst from leaching into the product and stops aggregation. The polymer support can sometimes be designed to create a favorable microenvironment around the catalyst, potentially enhancing its activity and stability.

Self-Assembled Monolayers (SAMs): In the context of nanoparticle catalysts, surfaces can be modified with SAMs, such as those formed from thiols. acs.org These layers can passivate the most reactive sites on the palladium surface, preventing over-hydrogenation or other unwanted side reactions and protecting the nanoparticle from aggregation. acs.orgnih.gov

These confinement strategies aim to combine the high activity of homogeneous catalysts like tBuXPhos-Pd-G3 with the robustness and reusability of heterogeneous catalysts, addressing key deactivation pathways such as aggregation and poisoning.

Role of Metal-Support Interactions in Maintaining Catalyst Integrity

In traditional heterogeneous catalysis, metal-support interactions are crucial for stabilizing catalytically active metal nanoparticles, preventing their migration and sintering (coalescing into larger, less active particles), and sometimes directly participating in the catalytic mechanism. the-innovation.orgresearchgate.net For instance, strong interactions between palladium and support materials like ceria (CeO₂) or alumina (B75360) (Al₂O₃) can anchor the metal species, enhance dispersion, and improve thermal stability. the-innovation.orgresearchgate.net

However, tBuXphos-Pd-G3 is a homogeneous catalyst, meaning it dissolves and operates in the same liquid phase as the reactants. In this context, the concept of a "support" must be adapted. For the tBuXphos-Pd-G3 GT capsule , the encapsulation material itself acts as a macroscopic support matrix. Its primary role is not to influence the electronic properties of the palladium center during the reaction, but to ensure the precatalyst's stability and integrity prior to its use.

The key functions of this encapsulation "support" are:

Protection from Atmospheric Degradation: Third-generation Buchwald precatalysts are designed for enhanced air and moisture stability compared to earlier catalysts. scientificlabs.ie The capsule provides a physical barrier, further protecting the moisture-sensitive components of the complex and ensuring its long-term storage and handling efficiency.

Facile Dosing and Purity: The capsule format allows for precise and convenient dosing of the catalyst, minimizing waste and avoiding inaccuracies associated with weighing small quantities of a potent catalyst. This also protects the bulk material from contamination.

Once introduced into the reaction solvent, the capsule dissolves, releasing the molecular tBuXphos-Pd-G3 precatalyst into the solution. At this point, deactivation pathways are governed by solution-phase phenomena, such as ligand displacement or the formation of off-cycle, inactive palladium species, rather than by interactions with a solid support. nih.govnih.gov

Methodologies for Catalyst Regeneration and Recycling

Given the high cost of palladium, its recovery and recycling from reaction mixtures are economically critical. For homogeneous catalysts like tBuXphos-Pd-G3, this process involves recovering the metal from the solution and reprocessing it into a usable form.

A common strategy for recovering palladium from spent organic reaction mixtures involves thermal treatment to remove carbonaceous materials, such as ligands and solvent residues. google.comgoogle.com This process, often referred to as calcination, is typically followed by chemical processing to obtain a purified palladium salt or metal.

The general protocol involves several steps:

Initial Heat Treatment (Pyrolysis): The spent catalyst residue is heated in an inert atmosphere (e.g., nitrogen or argon). google.com This step volatilizes and decomposes the bulk of the organic material at elevated temperatures, typically between 350°C and 700°C. google.comgoogle.com This prevents uncontrolled combustion and prepares the material for oxidation.

Oxidative Treatment (Roasting): The material is then heated in an oxygen-containing atmosphere (air). google.commdpi.com This step burns off any remaining carbonaceous residue, converting the palladium complexes to palladium oxide (PdO). Temperatures for this stage are often in a similar range to the first step, around 550°C to 700°C. google.com

Acid Digestion: The resulting palladium oxide is then typically dissolved (digested) in a strong acid, such as aqua regia or hydrochloric acid, to form a soluble palladium salt (e.g., PdCl₂). google.comencyclopedia.pub From this solution, pure palladium can be precipitated or used to prepare new catalysts.

The efficiency of these methods can be very high, with some processes reporting palladium recovery ratios of over 98%. encyclopedia.pub

Table 1: Reported Conditions for Thermal Regeneration of Palladium Catalysts

| Source/Method | Step 1: Inert Atmosphere Treatment | Step 2: Oxidative Atmosphere Treatment | Outcome |

| Hydrogenation Catalyst Regeneration (Patent) google.com | 550–700°C in N₂ to reduce carbon content to <2 wt%. | 550–700°C in air to reduce carbon content to <0.25 wt%. | Reactivated catalyst for reuse. |

| Spent Hydrogenation Catalyst (Patent) google.com | 350–450°C in N₂ for 4-6 hours to remove organic fragments. | N/A (Followed by acid digestion) | Recovery of palladium salt. |

| Deactivated Pd/C in HDC mdpi.com | N/A | 250°C in air for 12 hours. | 80% recovery of initial catalytic activity by removing carbon deposits. |

| Deactivated Pd/C in Hydrogenolysis mdpi.com | Calcination at 250-500°C in N₂ for 3 hours. | N/A | Regenerated catalyst maintained high yield (>70%) for three cycles. |

After palladium is recovered as a salt, it is often used to create a new heterogeneous catalyst by depositing it onto a high-surface-area support. At this stage, controlling palladium dispersion and preventing coalescence (sintering) are paramount for creating a highly active and durable catalyst.

Key strategies include:

Strong Metal-Support Interactions (SMSI): Selecting a support material that interacts strongly with palladium can immobilize the metal particles and inhibit their migration and growth at high temperatures. the-innovation.orgnumberanalytics.com Supports like ceria (CeO₂), zirconia (ZrO₂), and titania (TiO₂) are known to form strong interactions that enhance thermal stability. the-innovation.orgacs.org

Encapsulation/Confinement: A powerful method to prevent sintering is to physically confine palladium nanoparticles within a porous structure. acs.org Synthesizing the particles directly within the walls or pores of materials like mesoporous silica (B1680970) (e.g., SBA-15) can prevent them from agglomerating even under harsh reaction conditions, leading to exceptionally stable and regenerable catalysts. acs.org

Control of Particle Size and Loading: The initial dispersion of palladium on the support is critical. Techniques like atomic layer deposition (ALD) or sol-gel synthesis can create highly dispersed nanoparticles with a narrow size distribution. numberanalytics.com Optimizing the metal loading is also important, as higher loadings can sometimes lead to decreased dispersion and a greater propensity for sintering. the-innovation.org

Table 2: Influence of Support and Synthesis on Palladium Dispersion and Stability

| Catalyst System | Key Finding | Implication for Stability |

| Pd@CeO₂/Al₂O₃ (Core-Shell) the-innovation.org | A CeO₂ shell encasing Pd nanoparticles prevented sintering at temperatures up to 800°C. | Physical encapsulation provides a robust barrier against thermal agglomeration. |

| Pd intercalated in SBA-15 walls acs.org | Confined Pd particles showed no sintering at high temperatures, unlike surface-supported Pd which deactivated. | Confinement within a support framework is highly effective at preventing coalescence. |

| Pd on γ-Al₂O₃ the-innovation.org | Strong Pd-O-Al bonds formed on the support surface helped to anchor Pd species and retard sintering. | Chemical bonding to the support (SMSI) maintains high dispersion at elevated temperatures. |

| Pd on TiO₂ osti.gov | Under reaction conditions, an initial precatalyst containing clusters could disperse into single atoms on TiO₂. | Dynamic changes can occur; a suitable support can stabilize atomically dispersed metal. |

Future Directions and Emerging Research Avenues for Tbuxphos Pd G3 Catalytic Systems

Development of Next-Generation Ligand Architectures for Enhanced Catalytic Activity

The evolution of palladium catalysis is intrinsically linked to the design of sophisticated phosphine (B1218219) ligands. The Buchwald group, among others, has been instrumental in developing a portfolio of biarylphosphine ligands that have significantly expanded the scope of C-N, C-O, and C-C bond-forming reactions. nih.gov The development of these ligands has progressed through several generations, each offering improvements in stability, activity, and ease of use. sigmaaldrich-jp.com

Early generations of Buchwald ligands, while effective, often required stringent reaction conditions. The second-generation (G2) precatalysts, featuring a biphenyl-based backbone, allowed for catalyst activation at room temperature with weaker bases. sigmaaldrich-jp.com The third-generation (G3) precatalysts, such as tBuXphos-Pd-G3, incorporate a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) anion, enabling the use of bulkier ligands and exhibiting enhanced stability. sigmaaldrich-jp.com

Future research in this area is focused on several key aspects:

Fine-tuning Steric and Electronic Properties: Researchers are exploring the impact of modifying the biaryl backbone and the phosphine substituents to further optimize catalytic performance. For instance, the introduction of additional bulky groups or electron-donating/withdrawing moieties can influence the stability of the active Pd(0) species and the rates of oxidative addition and reductive elimination.

Novel Ligand Scaffolds: Moving beyond the traditional biarylphosphine framework, scientists are investigating entirely new ligand architectures. These include heteroaryl phosphines and ligands based on different skeletal structures, which can offer unique reactivity and selectivity. nih.gov

Water-Soluble Ligands: The development of water-soluble ligands is a significant step towards greener and more sustainable chemical processes. By modifying existing ligands with hydrophilic groups, reactions can be performed in aqueous media, reducing the reliance on volatile organic solvents.

| Generation | Key Feature | Activation Conditions | Advantage |

|---|---|---|---|

| G1 | Phenethylamine-based backbone | Deprotonation with base | Active at low temperatures |

| G2 | Biphenyl-based backbone | Weak bases at room temperature | Milder activation |

| G3 | Methanesulfonate anion | Accommodates bulky ligands | Enhanced stability and versatility |

| G4/G5 | Methylated/arylated aminobiphenyl | Avoids carbazole (B46965) byproduct issues | Improved for specific applications |

Integration of tBuXPhos-Pd-G3 Systems into Continuous Flow Chemistry Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The integration of robust and highly active catalysts like tBuXphos-Pd-G3 into flow systems is a rapidly growing area of research. vapourtec.comrsc.org

The use of supported palladium catalysts in flow reactors has been a key focus. rsc.org By immobilizing the catalyst on a solid support, such as silica (B1680970) or a polymer, it can be easily separated from the product stream and potentially reused, which is particularly important given the cost and environmental concerns associated with palladium. vapourtec.com

Key research findings in this area include:

High Reactivity and Robustness: Polymer-encapsulated silica-supported palladium catalysts have demonstrated high reactivity in Suzuki-Miyaura and Heck cross-coupling reactions under continuous flow conditions. These systems have shown excellent conversions for a range of substrates with short residence times. rsc.org

Long-Term Stability and Low Leaching: A significant challenge in supported catalysis is the leaching of the metal into the product. Studies have shown that polymer-encapsulated catalysts can operate for extended periods (e.g., over 50 hours) with no significant decrease in activity and with very low levels of palladium leaching. vapourtec.comrsc.org

Mild and Rapid Reactions: The combination of highly active precatalysts with flow technology has enabled the development of mild and rapid cross-coupling reactions. For example, a BrettPhos Pd G1 catalyst has been used for the cross-coupling of hydrazine (B178648) with aryl chlorides in a continuous flow system. nih.gov

| Catalyst System | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Polymer encapsulated silica supported Pd | Suzuki-Miyaura, Heck | >50 hours of continuous operation with no decrease in activity and low Pd leaching. vapourtec.comrsc.org | vapourtec.comrsc.org |

| BrettPhos Pd G1 | Hydrazine cross-coupling | Selective and rapid coupling in THF. nih.gov | nih.gov |

Rational Design of Encapsulated and Heterogenized Catalysts for Sustainable Chemical Transformations

The development of sustainable chemical processes is a major driver of innovation in catalysis. Encapsulated and heterogenized catalysts play a crucial role in this endeavor by facilitating catalyst recovery and reuse, minimizing metal contamination of products, and enabling reactions in environmentally benign solvents. mdpi.com

Several strategies are being explored for the encapsulation and heterogenization of palladium catalysts:

Polymer Encapsulation: As mentioned previously, encapsulating palladium in a polymer matrix on a solid support is a highly effective method. This approach not only stabilizes the catalyst but also prevents the aggregation of palladium nanoparticles, which can lead to a loss of activity. rsc.orgacs.org

Dendrimer Encapsulation: Water-soluble dendrimer-encapsulated palladium nanoparticles have shown remarkable stability and efficiency in various cross-coupling reactions under mild, green chemistry conditions. mdpi.com

Cage Encapsulation: Engineering the microenvironment of palladium clusters encapsulated within molecular cages has been shown to enhance selectivity in reactions like the hydrogenation of nitroarenes. acs.org By modifying the counterions within the cage, the electronic properties of the palladium surface can be tuned to favor specific reaction pathways. acs.org

These approaches contribute to the principles of green chemistry by reducing waste, improving energy efficiency, and utilizing more sustainable materials. mdpi.com

Application of Advanced Spectroscopic Techniques for In Situ Mechanistic Characterization

A deep understanding of the catalytic cycle is essential for the rational design of more efficient catalysts. Advanced spectroscopic techniques that allow for the in situ monitoring of reactions provide invaluable insights into the transient intermediates and reaction pathways involved in palladium-catalyzed cross-couplings. mt.comrsc.org

In situ Fourier-transform infrared (FTIR) spectroscopy has been used to optimize reactions like the Heck-Matsuda reaction by monitoring the formation of key intermediates in real-time. mt.com This technique allows for the precise tracking of reactant consumption and product formation, providing a detailed kinetic profile of the reaction. mt.com

Surface-enhanced Raman spectroscopy (SERS) is another powerful tool for studying heterogeneous catalytic reactions. It has been employed to monitor plasmon-induced Suzuki-Miyaura cross-coupling reactions on gold-palladium bimetallic nanoparticles in situ. aip.org Such studies have helped to elucidate the reaction mechanism, confirming that the reaction is driven by hot electron transfer rather than localized heating. aip.org

The data obtained from these advanced spectroscopic methods, often coupled with computational studies like Density Functional Theory (DFT), allows researchers to:

Identify and characterize catalytic intermediates. rsc.org

Understand the role of ligands, bases, and additives in the catalytic cycle. rsc.org

Elucidate the mechanism of catalyst activation and deactivation.

Develop more accurate kinetic models for catalytic reactions.

By providing a detailed picture of the reaction as it occurs, these techniques are accelerating the development of next-generation catalytic systems with enhanced performance and selectivity.

Q & A

Q. What computational tools are most effective for predicting tBuXphos-Pd-G3 GT compatibility with novel substrates?

- Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies for proposed reaction pathways. Machine learning platforms (e.g., SchNet) trained on Pd-catalyzed reaction datasets predict steric/electronic compatibility. Validate predictions with microfluidic screening platforms .

Ethical & Reporting Considerations

Q. How should researchers address potential conflicts between industrial partnerships and academic transparency in tBuXphos-Pd-G3 GT studies?

Q. What peer-review criteria are critical for evaluating mechanistic proposals involving tBuXphos-Pd-G3 GT?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.